2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a complex organic compound that features a pyrazole ring, an oxazole ring, and a benzamide group
Preparation Methods
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with a benzamide derivative. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of pyrazole and oxazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxazole derivatives, such as:
Properties
Molecular Formula |
C17H17N5O4 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C17H17N5O4/c1-10-8-15(20-26-10)18-17(23)14-7-5-4-6-13(14)9-21-12(3)16(22(24)25)11(2)19-21/h4-8H,9H2,1-3H3,(H,18,20,23) |
InChI Key |
AGZHQPDVEDPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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